![molecular formula C11H16O B14303938 1-Methylidenespiro[4.5]decan-7-one CAS No. 113163-17-0](/img/structure/B14303938.png)
1-Methylidenespiro[4.5]decan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylidenespiro[4.5]decan-7-one is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its distinctive molecular configuration, which includes a spiro junction connecting two rings. The molecular formula of this compound is C11H16O, and it has a molecular weight of 164.24 g/mol .
Preparation Methods
The synthesis of 1-Methylidenespiro[4.5]decan-7-one can be achieved through various synthetic routes. One common method involves the use of organobis(cuprates) derived from 1,4-dilithiobutane as a bis(nucleophile) component, which is then added to the bis(electrophile) 3-chloro-5,5-dimethylcyclohex-2-en-1-one . The reaction is typically conducted under anhydrous conditions with diethyl ether as the solvent. The reaction mixture is cooled to 0°C and stirred vigorously to ensure complete reaction.
Chemical Reactions Analysis
1-Methylidenespiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction, where nucleophiles replace leaving groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylidenespiro[4.5]decan-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methylidenespiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
1-Methylidenespiro[4.5]decan-7-one can be compared with other spirocyclic compounds, such as:
1-Isopropyl-4,8-dimethylspiro[4.5]decan-7-one: This compound shares a similar spirocyclic structure but differs in its substituents, leading to different chemical and biological properties.
2,8-Diazaspiro[4.5]decan-1-one: This compound is known for its potent inhibitory activity against receptor interaction protein kinase 1 (RIPK1), highlighting its therapeutic potential.
The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical reactivity, which distinguishes it from other spirocyclic compounds.
Properties
CAS No. |
113163-17-0 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-methylidenespiro[4.5]decan-9-one |
InChI |
InChI=1S/C11H16O/c1-9-4-2-6-11(9)7-3-5-10(12)8-11/h1-8H2 |
InChI Key |
RZYKTGIRKLNVMT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC12CCCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)

![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
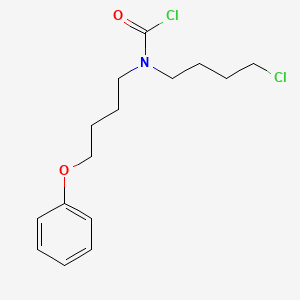
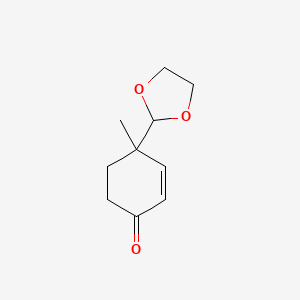
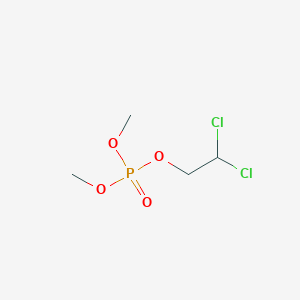
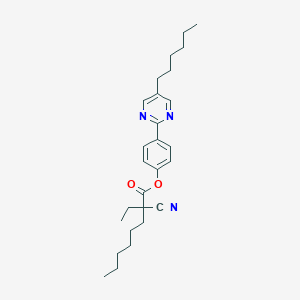
![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)
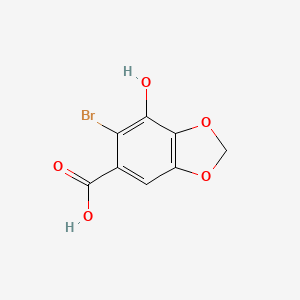
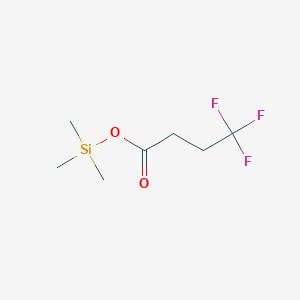
![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
